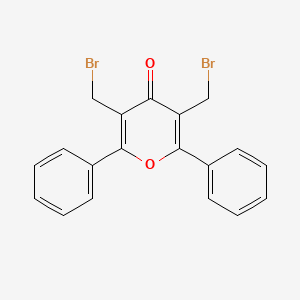
Iridium--oxopalladium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium–oxopalladium (1/1) is a complex compound that combines the unique properties of iridium and palladium Both elements are transition metals known for their catalytic abilities and stability
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of iridium–oxopalladium (1/1) typically involves the reaction of iridium and palladium precursors under controlled conditions. One common method is the co-precipitation of iridium and palladium salts followed by calcination. The reaction conditions often include high temperatures and the presence of an oxidizing agent to facilitate the formation of the oxo-bridge between the metals.
Industrial Production Methods: Industrial production of iridium–oxopalladium (1/1) may involve large-scale co-precipitation processes, followed by purification steps such as filtration and drying. The use of advanced techniques like chemical vapor deposition (CVD) or atomic layer deposition (ALD) can also be employed to produce high-purity iridium–oxopalladium (1/1) for specific applications.
化学反应分析
Types of Reactions: Iridium–oxopalladium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states, which are often more reactive.
Reduction: Reduction reactions can convert iridium–oxopalladium (1/1) to lower oxidation states, altering its catalytic properties.
Substitution: Ligand substitution reactions can occur, where ligands attached to the iridium or palladium centers are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are typically used.
Substitution: Ligand exchange can be facilitated by using various ligands like phosphines, amines, or halides under appropriate conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce lower oxidation state complexes.
科学研究应用
Iridium–oxopalladium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Biology: The compound’s catalytic properties are explored in biochemical assays and as potential therapeutic agents.
Medicine: Research is ongoing into its use in cancer treatment due to its ability to interact with biological molecules and induce cell death.
Industry: Iridium–oxopalladium (1/1) is employed in industrial catalysis processes, such as in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which iridium–oxopalladium (1/1) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound acts as a catalyst by providing a surface for reactants to interact, lowering the activation energy of reactions.
Redox Reactions: It can participate in redox reactions, altering the oxidation state of reactants and facilitating various chemical transformations.
Biological Interactions: In biological systems, iridium–oxopalladium (1/1) can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells.
相似化合物的比较
Iridium–oxopalladium (1/1) can be compared with other similar compounds, such as:
Iridium Complexes: Known for their photophysical properties and use in light-emitting devices.
Palladium Complexes: Widely used in catalysis, particularly in carbon-carbon coupling reactions.
Rhodium Complexes: Similar to iridium and palladium complexes, rhodium compounds are also used in catalysis and have unique reactivity profiles.
Uniqueness: Iridium–oxopalladium (1/1) stands out due to its combination of iridium and palladium, offering a unique set of catalytic properties and reactivity that can be tailored for specific applications.
属性
CAS 编号 |
142261-85-6 |
|---|---|
分子式 |
IrOPd |
分子量 |
314.64 g/mol |
IUPAC 名称 |
iridium;oxopalladium |
InChI |
InChI=1S/Ir.O.Pd |
InChI 键 |
PNZMFLMTOOSMGP-UHFFFAOYSA-N |
规范 SMILES |
O=[Pd].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)

![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)



![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)


